![molecular formula C14H15NO5 B2999828 2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione CAS No. 114778-49-3](/img/structure/B2999828.png)

2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione

Übersicht

Beschreibung

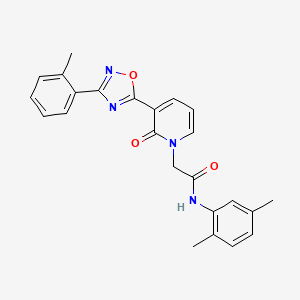

2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione (DMDID) is a heterocyclic compound that was first synthesized in 2008 for use in scientific research. It is a versatile compound that has been used for a variety of applications, including drug development, medicinal chemistry, and biochemistry. DMDID is a structural analog of isoindole-1,3-dione (IID), and shares many of the same properties. It has a unique structure that makes it useful for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthesis

One of the primary areas of research related to this compound involves its structural characterization and synthesis processes. For instance, studies on similar isoindole-1,3-dione derivatives, like the 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, have demonstrated the efficacy of 1D and 2D NMR spectroscopy in confirming the structure of such compounds (Dioukhane et al., 2021). These studies highlight the crucial role of advanced spectroscopic techniques in understanding the molecular structure, which is foundational for further applications in material science, pharmaceuticals, and chemical synthesis.

Molecular Structure and Analysis

Research on compounds with structural similarities, such as 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, has employed ab initio HF and DFT methods for molecular structure analysis (Prabakaran & Muthu, 2014). These studies focus on vibrational and electronic spectral investigations, providing essential insights into the bonding features, molecular stability, and electronic properties. Such analyses are invaluable for designing new materials with desired physical and chemical properties, indicating potential applications in material science and engineering.

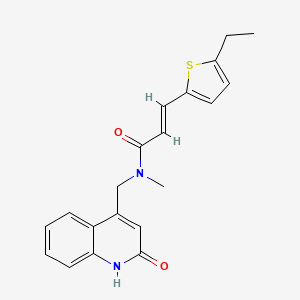

Polymer Science Applications

The synthesis and polymerization of related monomers, derived from ascorbic and isoascorbic acids, into novel 1,4-dioxane-2,5-dione-type polymers (Bueno, Molina, & Galbis, 2009), shed light on the potential of isoindole-1,3-dione derivatives in polymer science. The ability to form amorphous polymers stable up to 250 degrees Celsius underlines the significance of such compounds in developing new polymeric materials with high thermal stability and specific mechanical properties.

Antimicrobial Applications

Another notable area of research involves the antimicrobial properties of isoindole-1,3-dione derivatives. For example, novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol have been synthesized, with some compounds exhibiting moderate inhibitory activity against fungi like Candida albicans and bacteria such as Staphylococcus aureus (Ramadan, Rasheed, & Ashry, 2019). This suggests potential applications in developing new antimicrobial agents, contributing to the field of pharmaceuticals and healthcare.

Wirkmechanismus

Target of Action

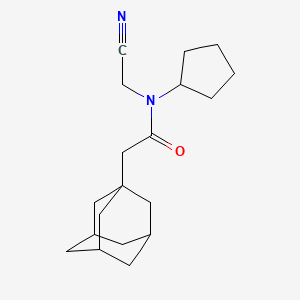

Related compounds have been shown to interact with various biological targets, suggesting a potential for diverse interactions .

Mode of Action

It has been suggested that similar compounds may exert antioxidant activity and modulate serotonergic and glutamatergic systems .

Biochemical Pathways

Related compounds have been implicated in various biochemical pathways, including those involving cytosine analogues .

Result of Action

Related compounds have been shown to exert antioxidant activity and reduce nociception induced by glutamate or acetic acid .

Eigenschaften

IUPAC Name |

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMXLUCZVUHMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

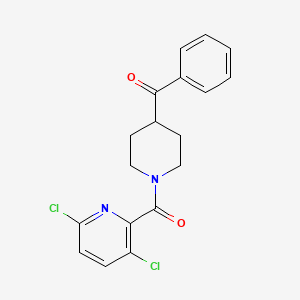

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea](/img/structure/B2999745.png)

![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2999748.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2999761.png)

![1-(2-chloroethyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2999762.png)

![N-(2,5-dimethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2999763.png)

![N-(sec-butyl)-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2999764.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2999768.png)